N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide
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Description
Scientific Research Applications
Antiallergy and Antihistamine Activity
Research has demonstrated that derivatives of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide exhibit antiallergy and antihistamine activities. A study synthesized a series of these derivatives and evaluated their activity in passive foot anaphylaxis, an IgE-mediated model useful for detecting compounds with antiallergic activity. One analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex, indicating potential for antiallergy applications (Walsh et al., 1990).
Antiarrhythmic Properties
Another area of application is in the development of potential antiarrhythmic agents. Compounds structurally related to this compound have been synthesized and found to be effective in prolonging the effective refractory period of isolated rabbit atria, demonstrating prophylactic activity against induced arrhythmias and showing some local anesthetic activity (Yung et al., 1972).
Antimicrobial Activity
Derivatives of this compound have also been synthesized and evaluated for their antimicrobial properties. A study on novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showed significant antibacterial and antifungal activities, suggesting their potential use in treating microbial infections (Rajkumar et al., 2014).
Dopamine D(3) Receptor Affinity
The search for compounds with selective affinity towards dopamine receptors has led to modifications of the benzamide structure, resulting in derivatives with moderate to high affinity for the dopamine D(3) receptor. This suggests potential applications in the development of treatments for disorders associated with the dopaminergic system (Leopoldo et al., 2002).
Herbicidal and Plant Growth Regulation
Explorations into the herbicidal and plant growth regulatory activities of piperazine derivatives have identified compounds with significant herbicidal activity against wheat and potential as cytokinin mimics. These findings open avenues for the development of new agrochemicals (Stoilkova et al., 2014).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O/c1-21-5-6-24(19-22(21)2)29(35)31-20-28(23-7-11-26(12-8-23)32(3)4)34-17-15-33(16-18-34)27-13-9-25(30)10-14-27/h5-14,19,28H,15-18,20H2,1-4H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDFIOIWNSUBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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